(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-3-5-13(6-4-11)18(15,16)17-10-12-7-8-14(2)9-12/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTVJXQQQBHVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179356 | |
| Record name | 3-Pyrrolidinemethanol, 1-methyl-, 3-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-77-7 | |
| Record name | 3-Pyrrolidinemethanol, 1-methyl-, 3-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinemethanol, 1-methyl-, 3-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-methylpyrrolidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (1-methylpyrrolidin-3-yl)methanol and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding N-oxides or reduction to yield saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: (1-methylpyrrolidin-3-yl)methanol and 4-methylbenzenesulfonic acid.
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Saturated derivatives of the pyrrolidine ring.
Scientific Research Applications
(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl 4-Methylbenzene-1-sulfonate
- Structure: This compound (CAS 131912-34-0) contains a pyrrolidine ring with two tosyl groups: one at the nitrogen and another at the 3-position.
- Molecular Weight: 395.5 g/mol (C₁₈H₂₁NO₅S₂), significantly higher than the target compound due to the ditosylate structure.
- Applications: Often used in synthetic chemistry as a ditosylate intermediate for nucleophilic substitution reactions. The dual sulfonate groups increase polarity and reduce lipophilicity compared to mono-sulfonates like the target compound .
(S)- and (R)-1-Methylpyrrolidin-3-yl 4-Iodobenzoate
- Structure : These enantiomers (compounds 2 and 3 in ) replace the tosylate group with an iodobenzoate ester.
- Molecular Weight : ~370–380 g/mol (iodine contributes significantly).
- The iodine atom introduces steric and electronic effects distinct from the methyl group in the target compound .
Chromen-4-one Tosylate Derivatives
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | log P | Key Substituents |
|---|---|---|---|
| Target Compound | ~285 (estimated) | ~1.5–2 | Mono-tosylate, methylpyrrolidine |
| 1-(4-Methylbenzenesulfonyl)pyrrolidin-3-yl ditosylate | 395.5 | ~0.5 | Dual tosylate groups |
| (S)-1-Methylpyrrolidin-3-yl 4-iodobenzoate | ~370 | ~2.0 | Iodobenzoate ester |
- Lipophilicity : The target compound’s log P is expected to be higher than the ditosylate (due to reduced polarity) but lower than iodobenzoates (due to iodine’s hydrophobic contribution) .
- Solubility: The mono-tosylate structure balances polar (sulfonate) and nonpolar (pyrrolidine) regions, enhancing solubility in both aqueous and organic media compared to ditosylates .
Biological Activity
(1-methylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and case studies.
Overview
The compound features a pyrrolidine ring substituted with a methyl group and a 4-methylbenzenesulfonate ester group. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of (1-methylpyrrolidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride, generally in the presence of a base like triethylamine and using dichloromethane as a solvent. This method ensures high yield and purity of the product .
The mechanism of action for this compound is multifaceted, depending on its application. In medicinal contexts, it is known to interact with biological targets such as enzymes or receptors. Notably, it has been identified as a P2X3 receptor antagonist, which plays a significant role in nociception (the sensory perception of pain) . The modulation of P2X3 receptors can lead to antinociceptive effects, making it relevant for pain management therapies.
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive properties through its action on P2X3 receptors. These receptors are implicated in various pain pathways; thus, antagonists can potentially alleviate pain associated with conditions like overactive bladder and chronic cough .
Antimicrobial Properties
In addition to its analgesic potential, this compound has been investigated for antimicrobial activity. Studies have shown that derivatives containing the pyrrolidine structure can possess significant antimicrobial effects against various pathogens. The specific biological activity may vary based on structural modifications .
Cancer Research
The compound's potential in cancer research is also noteworthy. Preliminary studies suggest that it may influence cancer cell proliferation and apoptosis pathways, although more detailed investigations are necessary to elucidate these effects fully .
Case Studies
- P2X3 Receptor Antagonism : A study demonstrated that this compound significantly reduced pain responses in animal models by blocking P2X3 receptor activity. This finding supports its development as a therapeutic agent for managing pain .
- Antimicrobial Screening : In another study, derivatives of the compound were screened against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
Research Findings Summary Table
Q & A
Q. Optimization Considerations :
Q. Table 1: Reaction Condition Comparison
| Parameter | Method A (THF/TEA) | Method B (DMF/DMAP) |
|---|---|---|
| Yield | 78% | 85% |
| Reaction Time | 12 h | 6 h |
| Byproducts | <5% | 10–15% |
| Purification Difficulty | Moderate | High |
Basic: How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
NMR Analysis :
- ¹H NMR : Peaks at δ 2.35–2.45 (methyl groups on pyrrolidine and tosyl) and δ 7.70–7.85 (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals near δ 21.5 (tosyl methyl) and δ 55–60 (pyrrolidine N-methyl) validate connectivity .
X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond lengths (e.g., C–S bond: ~1.76 Å) .
Q. Table 2: Key Spectroscopic Data
| Technique | Characteristic Signal | Reference Value |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.38 (s, 3H) | Tosyl methyl |
| ¹³C NMR (DMSO-d₆) | δ 44.2 (N–CH₃) | Pyrrolidine N-methyl |
| IR (KBr) | 1170 cm⁻¹ | S=O stretching |
Advanced: How do stereochemical variations at the pyrrolidine ring impact reactivity or biological activity?
Methodological Answer:
Stereochemistry critically influences molecular interactions:
Synthesis of Enantiomers : Chiral resolution via chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) .
Activity Correlation :
Q. Contradictions in Data :
- reports a crystalline (3R,4S) configuration with high thermal stability, while solution-phase studies () suggest rapid epimerization under acidic conditions.
Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms:
Purification Protocols :
- Recrystallization solvents (e.g., ethanol vs. ethyl acetate) yield different polymorphs (mp: 167–169°C vs. 138–140°C) .
- Sublimation under reduced pressure isolates pure forms .
Analytical Cross-Validation :
- Combine DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) to identify polymorphs .
- Compare HRMS data with theoretical [M+H]⁺ values (e.g., C₁₄H₂₁NO₃S: calc. 296.1221, obs. 296.1218) .
Advanced: What computational tools are recommended for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
Reactivity Prediction :
- DFT Software : Gaussian 16 or ORCA for transition-state modeling (e.g., sulfonate hydrolysis barriers) .
- Machine Learning : Tools like Chemprop predict regioselectivity in electrophilic substitutions .
Solvent Effects : COSMO-RS simulations optimize solvent choice for SN2 reactions .
Q. Table 3: Computational Parameters for Sulfonate Stability
| Parameter | Value |
|---|---|
| HOMO-LUMO Gap (eV) | 5.2 |
| Hydrolysis ΔG‡ (kcal/mol) | 22.4 |
Basic: What are the best practices for assessing purity in kinetic studies?
Methodological Answer:
Chromatographic Methods :
- HPLC : Use a C18 column with mobile phase methanol/water (70:30) + 0.1% TFA; retention time ~8.2 min .
- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .
Quantitative NMR (qNMR) : Integrate residual solvent peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
